
1-ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is known for its unique cyclopropane ring structure, which imparts distinct chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide typically involves the reaction of cyclopropanecarboxylic acid with ethylamine and methoxyamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Des Réactions Chimiques
1-Ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
1-Ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
1-Ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide can be compared with other cyclopropane derivatives, such as:
Cyclopropanecarboxamide: Lacks the ethyl and methoxy substituents, resulting in different chemical properties and reactivity.
N-methylcyclopropane-1-carboxamide: Similar structure but without the ethyl and methoxy groups, leading to variations in its chemical behavior.
1-ethylcyclopropane-1-carboxamide:
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
1-ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H15NO2/c1-4-8(5-6-8)7(10)9(2)11-3/h4-6H2,1-3H3 |
Clé InChI |
WZGWWIVUNZUNEB-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC1)C(=O)N(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


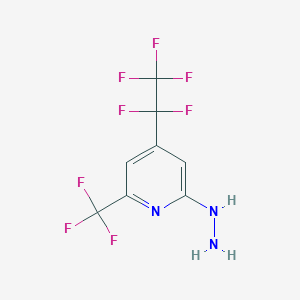

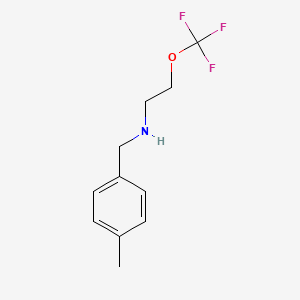
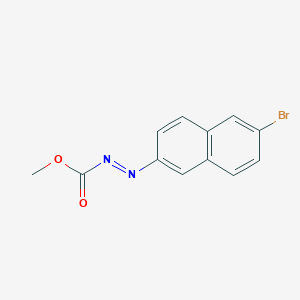
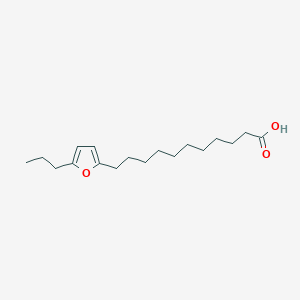
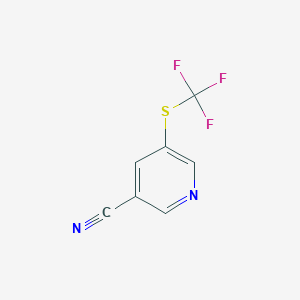
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760935.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760941.png)
![(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine](/img/structure/B11760948.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760952.png)
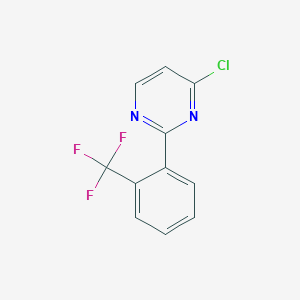
![9-Chlorobenzo[h]quinoline](/img/structure/B11760965.png)
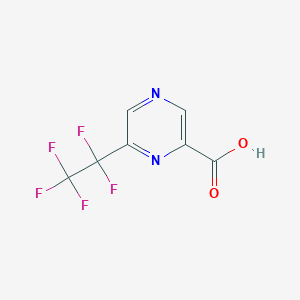
![{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B11760976.png)
